![molecular formula C12H10N4S B1437700 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 891387-36-3](/img/structure/B1437700.png)
1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Descripción general
Descripción
“1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” is a chemical compound with the CAS Number: 891387-36-3 . It has a molecular weight of 242.3 . The IUPAC name for this compound is 1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N4S/c1-8-2-4-9(5-3-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.3 . Other specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study by El-sayed et al. (2017) synthesized a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, which demonstrated moderate to outstanding antimicrobial activity against various bacteria and fungi. Notably, a compound in this series exhibited superior antimicrobial activity compared to standard drugs like ampicillin and gentamicin, suggesting its potential as a lead compound for further investigations (El-sayed et al., 2017).
Synthesis and Evaluation : Another study by Eweas et al. (2011) described the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antimicrobial activities. Some of these compounds showed moderate to strong antimicrobial activity compared to reference drugs (Eweas et al., 2011).
Bioactive Heterocyclic Compounds : Önal et al. (2008) focused on synthesizing novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives. These compounds are known for their various pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. Some pyrazolo[3,4-d]pyrimidine derivatives have also been identified for their cardiovascular and antitumor activities (Önal et al., 2008).
Adenosine Receptor Affinity : Research by Chebib and Quinn (1997) synthesized and tested a series of 1-phenyl-pyrazolo[3,4-d]pyrimidines for their binding affinity to adenosine receptors. These compounds exhibited increased affinity at both A1 and A2a adenosine receptors, making them relevant for studies related to neurological functions (Chebib & Quinn, 1997).
Antibacterial Evaluation : Beyzaei et al. (2017) prepared new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial properties. These compounds showed effectiveness against various pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRZQRZZXZITMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




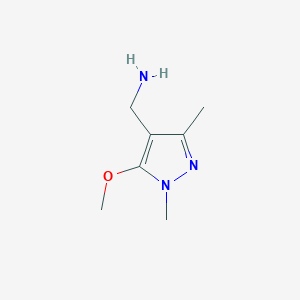



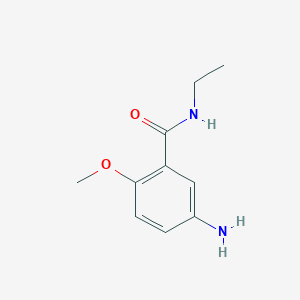
![1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437629.png)
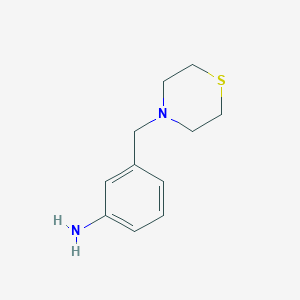
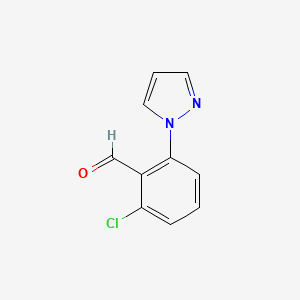
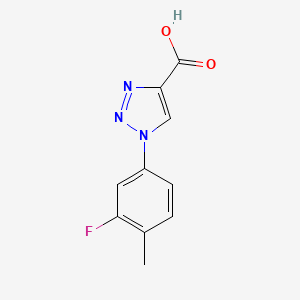
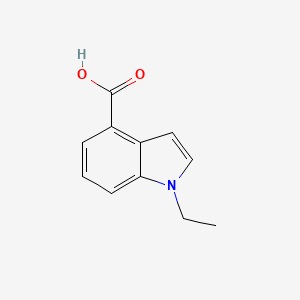

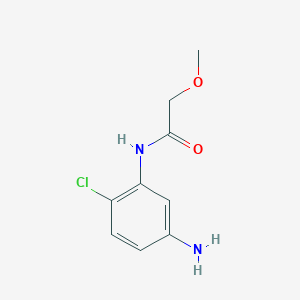
![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)